1,4-Benzenediol, bis(1-methyltridecyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

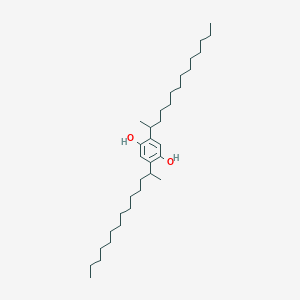

1,4-Benzenediol, bis(1-methyltridecyl)- is an organic compound that belongs to the class of dihydroxybenzenes, specifically a derivative of hydroquinone This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, with long alkyl chains (1-methyltridecyl) substituting at the para positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediol, bis(1-methyltridecyl)- typically involves the alkylation of hydroquinone. One common method includes the reaction of hydroquinone with 1-methyltridecyl bromide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide under reflux conditions to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Benzenediol, bis(1-methyltridecyl)- undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to quinones.

Reduction: The compound can be reduced back to hydroquinone derivatives.

Substitution: The alkyl chains can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Regeneration of hydroquinone derivatives.

Substitution: Various substituted hydroquinone derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1,4-Benzenediol, bis(1-methyltridecyl)- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential antioxidant properties.

Medicine: Investigated for its role in developing new pharmaceuticals.

Industry: Utilized in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 1,4-Benzenediol, bis(1-methyltridecyl)- involves its interaction with various molecular targets. The hydroxyl groups can participate in redox reactions, influencing cellular oxidative stress pathways. The long alkyl chains may also affect the compound’s solubility and interaction with lipid membranes, potentially altering its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,4-Dihydroxybenzene (Hydroquinone): The parent compound with similar redox properties but without the long alkyl chains.

1,2-Dihydroxybenzene (Catechol): Another dihydroxybenzene isomer with different substitution patterns.

1,3-Dihydroxybenzene (Resorcinol): A meta-isomer with distinct chemical behavior.

Uniqueness

1,4-Benzenediol, bis(1-methyltridecyl)- is unique due to its long alkyl chains, which impart different physical and chemical properties compared to its simpler counterparts. These modifications can enhance its solubility in non-polar solvents and potentially alter its biological activity, making it a valuable compound for various applications.

Biologische Aktivität

1,4-Benzenediol, bis(1-methyltridecyl)-, also known as bis(1-methyltridecyl) hydroquinone, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Chemical Formula : C22H38O2

- Molecular Weight : 338.54 g/mol

- CAS Number : 70180-2

The biological activity of 1,4-Benzenediol, bis(1-methyltridecyl)- is primarily attributed to its hydroquinone structure, which allows it to participate in redox reactions. This property is significant in various biological contexts:

- Antioxidant Activity : The compound can scavenge free radicals, thereby protecting cells from oxidative stress.

- Enzyme Modulation : It may influence enzyme activity related to metabolic pathways, particularly those involved in detoxification and antioxidant defense.

Antioxidant Properties

Research indicates that hydroquinones exhibit strong antioxidant capabilities. A study demonstrated that 1,4-Benzenediol derivatives could effectively reduce oxidative damage in cellular models. This suggests potential applications in preventing diseases linked to oxidative stress, such as cancer and neurodegenerative disorders.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of 1,4-Benzenediol, bis(1-methyltridecyl)-. Preliminary studies have shown that the compound exhibits inhibitory effects against various bacterial strains. This could position it as a candidate for developing new antimicrobial agents.

Case Study 1: Antioxidant Efficacy

In a controlled experiment involving human cell lines exposed to oxidative stressors, 1,4-Benzenediol, bis(1-methyltridecyl)- was shown to significantly reduce markers of oxidative damage compared to untreated controls. The study measured levels of malondialdehyde (MDA), a marker for lipid peroxidation, which decreased by approximately 40% in treated cells.

Case Study 2: Antimicrobial Testing

A separate study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations of 50 µg/mL, the compound inhibited bacterial growth by over 60%, suggesting its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1,4-Benzenediol, bis(1-methyltridecyl)-, it is helpful to compare it with other related compounds:

| Compound Name | Structure Type | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|---|

| 1,4-Benzenediol, bis(1-methyltridecyl)- | Hydroquinone derivative | High | Moderate |

| 2,5-Ditertoctylhydroquinone | Hydroquinone derivative | Very High | Low |

| Propofol (4-hydroxypropofol) | Hydroxy-substituted phenol | Moderate | Low |

Eigenschaften

CAS-Nummer |

142619-57-6 |

|---|---|

Molekularformel |

C34H62O2 |

Molekulargewicht |

502.9 g/mol |

IUPAC-Name |

2,5-di(tetradecan-2-yl)benzene-1,4-diol |

InChI |

InChI=1S/C34H62O2/c1-5-7-9-11-13-15-17-19-21-23-25-29(3)31-27-34(36)32(28-33(31)35)30(4)26-24-22-20-18-16-14-12-10-8-6-2/h27-30,35-36H,5-26H2,1-4H3 |

InChI-Schlüssel |

BRBROBKGYBWGSF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCC(C)C1=CC(=C(C=C1O)C(C)CCCCCCCCCCCC)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.